3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-12-5-7-15(8-6-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNZILRRLQDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism by which 3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the thieno[3,4-c]pyrazole core can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from its analogs:
Bromine Position : The 3-bromo substitution may lead to distinct electronic effects compared to 4-bromo analogs, altering interactions with hydrophobic binding pockets in enzymes or receptors .
Thienopyrazole vs. Triazinoindole: The thienopyrazole core likely confers better metabolic stability, whereas triazinoindole systems may prioritize potency at the expense of pharmacokinetic properties .
Oxo Group Impact : The absence of a 5-oxo group in the target compound suggests reduced polarity, which could favor blood-brain barrier penetration if developed for CNS targets .
Biological Activity
The compound 3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to a class of thieno[3,4-c]pyrazoles, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.34 g/mol. The structure features a thieno[3,4-c]pyrazole core linked to a benzamide moiety and a p-tolyl substituent.
Biological Activity Overview
Thieno[3,4-c]pyrazoles are known for their anti-inflammatory , antimicrobial , and anticancer properties. The specific activities of this compound have been explored in various studies:
- Antioxidant Activity : Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. These compounds can mitigate oxidative stress in biological systems by scavenging free radicals and reducing lipid peroxidation levels .
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of microbial pathogens. The presence of the thienopyrazole structure enhances the interaction with microbial targets, leading to inhibition of growth .
- Antitumor Activity : Some studies suggest that thieno[3,4-c]pyrazoles may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanisms behind the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Thieno[3,4-c]pyrazoles can act as inhibitors of various enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : These compounds may interact with specific receptors in cellular signaling pathways, altering physiological responses.
Case Studies
- Antioxidant Effects in Aquatic Species : A study assessed the antioxidant potential of thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol in Clarias gariepinus. The results demonstrated significant protective effects on erythrocytes, suggesting potential applications in aquaculture .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of related thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compounds exhibited varying degrees of effectiveness, with some showing MIC values as low as 15 µg/mL .
Data Table: Biological Activities
Q & A
Q. What are the key synthetic routes and optimization strategies for 3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
The synthesis typically involves multi-step pathways, starting with the preparation of the thieno[3,4-c]pyrazole core followed by bromination and benzamide coupling. Critical steps include:
- Cyclization : Use of strong bases (e.g., NaH) in DMF or THF to form the pyrazole ring .
- Bromination : Electrophilic substitution reactions under controlled temperatures (0–25°C) to avoid over-halogenation .
- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents . Optimization : Yield and purity depend on solvent choice (e.g., THF for moisture-sensitive steps), catalyst selection (e.g., Pd for cross-couplings), and reaction monitoring via TLC or HPLC .
Q. How is the compound characterized to confirm structural integrity and purity?
A combination of analytical techniques is employed:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M+H]+ vs. calculated) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly for polymorph identification . Purity Assessment : HPLC (>95% purity) and elemental analysis (C, H, N, S within ±0.4% of theoretical) .
Q. What functional groups influence the compound’s reactivity and stability?
Key groups include:
- Bromine Atom : Participates in Suzuki-Miyaura cross-couplings for derivatization .
- Amide Bond : Susceptible to hydrolysis under acidic/basic conditions; stability studies require pH-controlled environments .
- Thiophene-Pyrazole Core : Aromatic stacking potential for biological target interactions . Stability tests (e.g., accelerated degradation under UV light or heat) are recommended for long-term storage .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity?
Molecular Docking : The thieno-pyrazole scaffold’s planarity allows docking into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Tools like AutoDock Vina assess binding affinities . QSAR Modeling : Halogen substitutions (e.g., bromine vs. chlorine) correlate with bioactivity; Hammett constants (σ) predict electronic effects on receptor binding . Example : Bromine’s electronegativity may enhance interactions with cysteine residues in target proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO) can alter compound solubility and activity .
- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in cancer cells) affect IC50 values . Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across multiple models (in vitro + in vivo) .
Q. How does substituent variation (e.g., bromine vs. chlorine) impact structure-activity relationships (SAR)?
A comparative analysis of halogenated analogs reveals:
| Substituent | Bioactivity (IC50, μM) | LogP | Notes |
|---|---|---|---|
| Br | 0.45 ± 0.12 | 3.2 | Enhanced kinase inhibition |
| Cl | 1.10 ± 0.30 | 2.8 | Reduced cytotoxicity |
| F | >10 | 2.5 | Lower binding affinity |
Bromine’s larger atomic radius and lipophilicity improve target engagement but may increase off-target effects .
Q. What advanced techniques are used to study metabolic stability and degradation pathways?
- LC-MS/MS : Identifies phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .
- Isotope Labeling : 14C-labeled compound tracks degradation products in microsomal assays .
- CYP450 Inhibition Assays : Determine if the compound inhibits enzymes (e.g., CYP3A4), affecting drug-drug interaction risks .
Methodological Challenges and Solutions
Q. How are reaction yields improved for large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
- Flow Chemistry : Enhances reproducibility in bromination by maintaining precise temperature control .
- Catalyst Recycling : Pd-loaded resins reduce costs in cross-coupling reactions .
Q. What analytical approaches validate target engagement in cellular assays?
Q. How can researchers address low solubility in biological assays?
- Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
